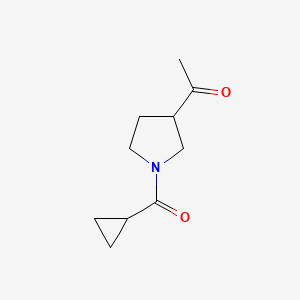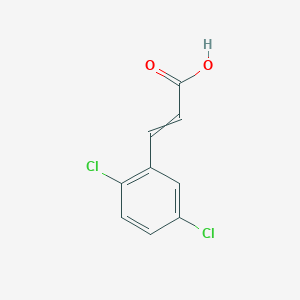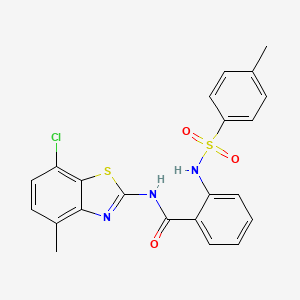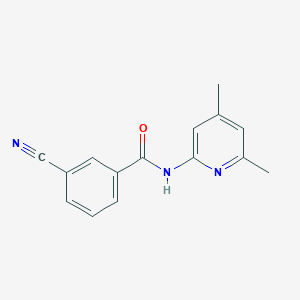![molecular formula C18H15N5S B2396692 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105235-06-0](/img/structure/B2396692.png)
4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements . In this case, the compound contains nitrogen and sulfur atoms in its ring structure.
Synthesis Analysis
The synthesis of such compounds often involves several steps, each introducing a new functional group to the molecule . The exact synthesis process would depend on the specific compound and the starting materials available .Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The chemical reactions that such compounds undergo would depend on the functional groups present in the molecule. For example, the presence of a thio group (-SH) could make the compound reactive towards certain types of reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Recent research has identified pyrazole-bearing compounds as potential antileishmanial agents . In particular, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies suggest that compound 13 interacts favorably with Lm-PTR1, a key enzyme in Leishmania, making it a promising candidate for further development.
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a global health challenge. Existing antimalarial drugs face limitations due to drug resistance. The hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, showed significant inhibition against Plasmodium berghei in vivo. These compounds could serve as potential pharmacophores for safe and effective antimalarial agents .
Antiproliferative Properties
In the context of cancer research, pyrazole derivatives have been investigated for their antiproliferative activity. Specifically, 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives exhibited moderate to excellent potency against cancer cell lines such as A549, HCT-116, and PC-3 . Further exploration of this compound class may reveal novel anticancer agents.
Cytotoxic Agents
Novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives have been designed and synthesized as potential cytotoxic agents . These compounds hold promise for cancer therapy, although further studies are needed to validate their efficacy.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-1-phenyl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-16-11-20-23(15-7-3-2-4-8-15)17(16)18(22-21-13)24-12-14-6-5-9-19-10-14/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSPFHAGDBCKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)



![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)



![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
